![molecular formula C15H15BrN2O2S B4009032 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4009032.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
Description
The compound "N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide" is a subject of interest in the field of organic and medicinal chemistry due to its potential applications in various therapeutic areas. While the specific compound's direct studies are scarce, research on similar molecules, especially those incorporating morpholine and thiophene moieties, provides insight into the synthesis, structure, and properties of these types of compounds.
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions, where isocyanato precursors react with amines in the presence of suitable catalysts. For example, a related compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, was synthesized by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclisation with hydrazine hydrate (X. Ji et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is often determined through crystallography. For instance, the crystal structure of a similar compound was analyzed, revealing specific bonding patterns and molecular conformations that are crucial for their biological activity (Jiu-Fu Lu et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving thiophene and morpholine derivatives can lead to various products depending on the reactants and conditions used. Secondary beta-ketothioamides reactions with ethyl bromoacetate and ethyl 2-bromopropionate, for example, have yielded N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, demonstrating the versatility of these compounds in synthetic chemistry (T. Jagodziński et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the compound's application. While specific data on "N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide" is not available, related studies indicate that these properties are crucial for determining the compound's suitability for further development (S. Bar et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental for understanding the compound's potential applications. Studies on similar molecules have explored these aspects, providing a foundation for further exploration of "N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide" and related compounds (A. Saeed et al., 2011).
properties
IUPAC Name |
N-(3-bromo-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-12-10-11(17-15(19)14-2-1-9-21-14)3-4-13(12)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSQVFSHLGHZRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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